1-phenyl-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-phenyl-5-(trifluoromethyl)-1H-pyrazole, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, in recent years, TFMPP has gained more attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Antibacterial Activity
1-phenyl-5-(trifluoromethyl)-1H-pyrazole and its analogues have shown potential in antibacterial applications. The synthesis and evaluation of its derivatives have demonstrated antibacterial activity against both gram-positive and gram-negative bacterial strains (Leelakumar et al., 2022).
Organic Crystalline Solids with ESIPT Fluorescence
This compound has been utilized in the development of organic crystalline solids exhibiting deep-blue ESIPT fluorescence. It also provides novel insights into the mechanism of ESIPT fluorescence and a unique fluorescence "ON/OFF" switching (Tang et al., 2016).
Structural and Spectral Studies
Comprehensive experimental and theoretical studies have been conducted on 1-phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives. These studies involve characterizing the compound through various spectroscopic techniques and analyzing its structure, spectral properties, and theoretical aspects (Viveka et al., 2016).
Synthesis Approaches
Research has explored different synthesis approaches for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives. These methods include sequential and multicomponent reaction approaches, providing pathways for the creation of various derivatives (Palka et al., 2014).
Heteroleptic Cyclometalated Iridium(III) Complexes
1-phenyl-5-(trifluoromethyl)-1H-pyrazole has been used in synthesizing heteroleptic Ir(III) metal complexes, aiming to achieve high-efficiency, room-temperature blue phosphorescence. This research provides a theoretical basis for the future design of blue phosphorescent emitters (Yang et al., 2005).
Structural Studies in Solid State
Structural studies have been conducted on N-unsubstituted pyrazoles, including 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, combining X-ray crystallography, NMR, and density functional theory calculations. These studies help understand the tautomeric and tetrameric structures in solid state (Claramunt et al., 2006).
Synthesis of Trifluoromethyl-substituted Pyrazoles
Research has also been focused on the regioselective synthesis of trifluoromethyl-substituted pyrazoles, including 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, providing clear methodologies and structural assignments for these compounds (Zanatta et al., 2013).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .
properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-14-15(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXJKGWWZMVMKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573694 | |
Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
333363-79-4 | |
Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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